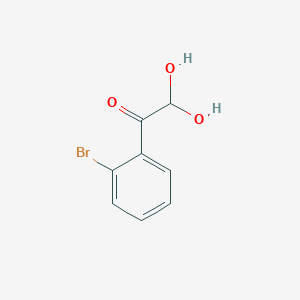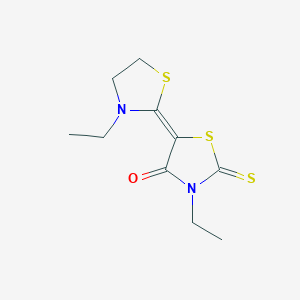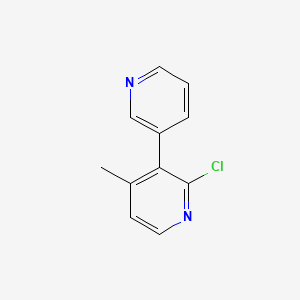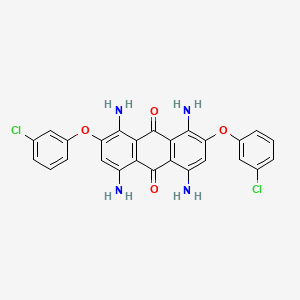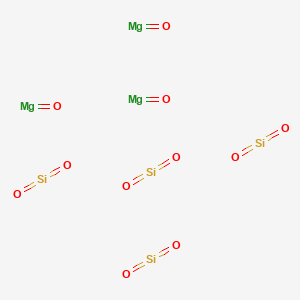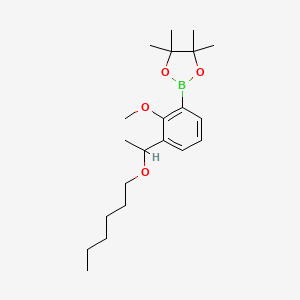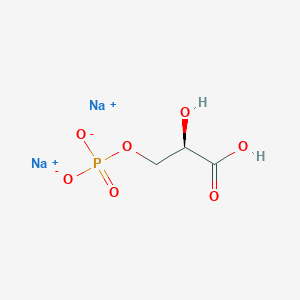
1,4,5-Triamino-2,6-bis(3,4-dichlorophenoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5-Triamino-2,6-bis(3,4-dichlorophenoxy)anthracene-9,10-dione is a complex organic compound characterized by its anthracene core substituted with amino and dichlorophenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5-Triamino-2,6-bis(3,4-dichlorophenoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. The process includes:
Nitration: Anthracene is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron in acidic conditions.
Substitution: The amino-substituted anthracene undergoes nucleophilic substitution with 3,4-dichlorophenol in the presence of a base like potassium carbonate to introduce the dichlorophenoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and high-efficiency separation techniques to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4,5-Triamino-2,6-bis(3,4-dichlorophenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like nitric acid.
Reduction: The compound can be reduced further to introduce more amino groups or other functional groups.
Substitution: The dichlorophenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Tin(II) chloride, iron, hydrogen gas with a catalyst.
Substitution: Potassium carbonate, sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of more amino-substituted derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
1,4,5-Triamino-2,6-bis(3,4-dichlorophenoxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 1,4,5-Triamino-2,6-bis(3,4-dichlorophenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and dichlorophenoxy groups allow it to form hydrogen bonds and hydrophobic interactions with these targets, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triamino-2,4,6-trinitrobenzene: Known for its energetic properties.
2,4,6-Triamino-1,3,5-triazine: Used in the production of melamine resins.
Anthraquinone derivatives: Known for their applications in dyes and pigments.
Uniqueness
1,4,5-Triamino-2,6-bis(3,4-dichlorophenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern on the anthracene core, which imparts distinct chemical and physical properties. This makes it particularly valuable for specialized applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
88600-54-8 |
|---|---|
Fórmula molecular |
C26H15Cl4N3O4 |
Peso molecular |
575.2 g/mol |
Nombre IUPAC |
1,4,5-triamino-2,6-bis(3,4-dichlorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H15Cl4N3O4/c27-13-4-1-10(7-15(13)29)36-18-6-3-12-20(23(18)32)26(35)21-17(31)9-19(24(33)22(21)25(12)34)37-11-2-5-14(28)16(30)8-11/h1-9H,31-33H2 |
Clave InChI |
HIQRNTSBIGDOJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC(=C(C=C5)Cl)Cl)N)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


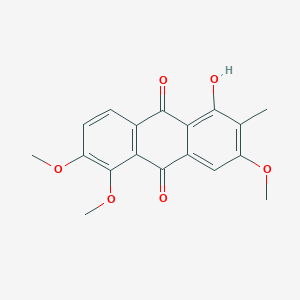
![4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)-](/img/structure/B13142187.png)
![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)

